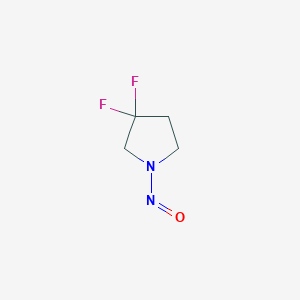

3,3-Difluoro-1-nitrosopyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

3,3-difluoro-1-nitrosopyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N2O/c5-4(6)1-2-8(3-4)7-9/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIDYFKBOXALKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical, Structural, and Metabolic Landscape of 3,3-Difluoro-1-nitrosopyrrolidine: A Technical Whitepaper

Executive Summary

3,3-Difluoro-1-nitrosopyrrolidine (CAS: 2648966-19-0) represents a highly specialized fluorinated heterocyclic nitrosamine. The strategic insertion of a gem-difluoro moiety at the C3 position of the pyrrolidine ring profoundly alters the stereoelectronic environment, conformational landscape, and metabolic liability of the parent N-nitrosopyrrolidine (NPYR) scaffold. This whitepaper provides an in-depth analysis of its structural properties, toxicological mechanisms, and the rigorous experimental workflows required for its characterization in drug development and toxicological research.

Structural Chemistry and Conformational Dynamics

Stereoelectronic Effects of Fluorination

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry[1]. In the parent precursor, 3,3-difluoropyrrolidine, the highly electronegative fluorine atoms induce a strong local dipole and a stabilizing gauche effect. This stereoelectronic interaction dictates the ring's puckering, heavily favoring specific envelope or twist conformations to minimize torsional strain[1].

Furthermore, the electron-withdrawing nature of the gem-difluoro group significantly depresses the basicity of the ring nitrogen through inductive effects. The pKa drops dramatically from ~11.3 in unsubstituted pyrrolidine to approximately 7.5 in 3,3-difluoropyrrolidine[2].

N-Nitrosation and Rotamerism

Upon nitrosation to form 3,3-difluoro-1-nitrosopyrrolidine, the nitrogen lone pair delocalizes into the adjacent nitroso (-N=O) group. This imparts significant partial double-bond character to the N-N bond, restricting rotation and enforcing a planar geometry around the nitrogen atoms. Consequently, the molecule exists as a mixture of E and Z rotamers in solution. Because the C3 fluorines create an asymmetric magnetic environment, these rotameric states can be distinctly resolved using 19 F and 13 C NMR spectroscopy.

Physicochemical and Hazard Profile

The physicochemical data for 3,3-difluoro-1-nitrosopyrrolidine highlights its distinct profile compared to non-fluorinated analogs. Despite the stabilizing effects of fluorine, the compound retains severe toxicological liabilities and is classified as a Category 1B carcinogen (H350)[3].

Table 1: Identification and Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3,3-difluoro-1-nitrosopyrrolidine |

| CAS Number | 2648966-19-0[3] |

| Molecular Formula | C₄H₆F₂N₂O[4] |

| Molecular Weight | 136.10 g/mol [4] |

| Parent Amine pKa | ~7.5 (3,3-difluoropyrrolidine)[2] |

| Hazard Classifications | Acute Tox (H302, H312, H332), Carc. 1B (H350), Eye Irrit. 2A (H319)[3] |

Metabolic Activation and Toxicology

Nitrosamines are generally inert until they undergo metabolic activation to exert their carcinogenic effects, a process primarily driven by cytochrome P450 (CYP450) enzymes[5]. For the parent NPYR, CYP2A enzymes (e.g., CYP2A3 in the esophageal tissues, CYP2A4/5 in the liver) catalyze α-hydroxylation at the C2 or C5 positions[6][7].

Mechanism of Carcinogenesis

-

α-Hydroxylation: CYP450 oxidizes the carbon adjacent to the nitroso group, forming an unstable α-hydroxy nitrosamine[8].

-

Spontaneous Cleavage: This intermediate rapidly collapses, releasing an aldehyde (e.g., 2-hydroxytetrahydrofuran in the case of unfluorinated NPYR) and generating a highly reactive alkyldiazonium ion[8][9].

-

DNA Alkylation: The diazonium ion acts as a potent electrophile, alkylating DNA bases (e.g., forming N2 -tetrahydrofuranyl adducts on deoxyguanosine), which leads to unrepairable mutagenesis and tumor formation[5].

Impact of the 3,3-Difluoro Group

The gem-difluoro substitution at C3 sterically and electronically shields the adjacent C2 position. Fluorine's high electronegativity deactivates the adjacent C-H bonds toward oxidative insertion by the CYP450 heme-oxo species. Consequently, metabolic activation of 3,3-difluoro-1-nitrosopyrrolidine is forced toward the less hindered C5 position, altering the resulting aldehyde byproduct and modulating the kinetics of diazonium ion formation.

Caption: CYP450-mediated α-hydroxylation and DNA alkylation pathway for nitrosopyrrolidines.

Self-Validating Experimental Methodologies

To rigorously study this compound, protocols must be designed with internal validation mechanisms to ensure data integrity and reproducibility.

Protocol 1: Synthesis and Isolation of 3,3-Difluoro-1-nitrosopyrrolidine

Causality & Validation: Nitrosation of secondary amines requires strictly acidic conditions to generate the active nitrosating agent (nitrosonium ion, NO+ ) from sodium nitrite. The protocol utilizes a biphasic extraction system to isolate the product, which is self-validated by 19 F NMR to ensure the complete absence of the unreacted parent amine.

-

Reagent Preparation: Dissolve 10 mmol of 3,3-difluoropyrrolidine hydrochloride[10] in 20 mL of 1 M aqueous HCl. Cool the solution to 0–5 °C in an ice bath to prevent the thermal decomposition of the transient nitrosonium intermediate.

-

Nitrosation: Dropwise, add a solution of sodium nitrite ( NaNO2 , 12 mmol) in 5 mL of deionized water over 15 minutes. Stir the mixture for 2 hours while allowing it to warm to room temperature.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Causality: The nitrosamine partitions entirely into the organic phase due to its increased lipophilicity and lack of basicity compared to the protonated parent amine.

-

Washing & Drying: Wash the combined organic layers with saturated NaHCO3 to neutralize residual acid, followed by brine. Dry over anhydrous Na2SO4 .

-

Concentration & Validation: Evaporate the solvent under reduced pressure. Validate the final product via 19 F NMR (expecting distinct signals for the gem-difluoro group split by the E/Z rotameric states) and LC-MS (target m/z [M+H]⁺ = 137.1).

Protocol 2: In Vitro Microsomal Stability Assay

Causality & Validation: This assay measures the intrinsic clearance ( CLint ) of the compound. Acetonitrile (MeCN) is utilized to quench the reaction because it instantly denatures CYP enzymes and precipitates proteins, locking the metabolic profile at exact timepoints. The system is self-validating via the inclusion of a positive control (e.g., Verapamil) to confirm microsomal viability, and a minus-NADPH negative control to rule out non-CYP mediated degradation.

-

Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .

-

Compound Spiking: Add 3,3-difluoro-1-nitrosopyrrolidine to a final concentration of 1 µM. Critical Step: Keep organic solvent (DMSO) <0.5% v/v to avoid artifactual CYP inhibition.

-

Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add buffer instead of NADPH).

-

Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold MeCN containing an internal standard (e.g., labetalol).

-

Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C.

-

Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2 ) and intrinsic clearance from the log-linear decay of the parent compound.

Caption: Step-by-step in vitro microsomal stability assay workflow.

Conclusion

The structural modification of N-nitrosopyrrolidine via gem-difluoro substitution at the C3 position yields 3,3-difluoro-1-nitrosopyrrolidine, a compound with heavily altered physicochemical and conformational properties. While the fluorine atoms depress amine basicity and modulate ring puckering, the compound retains severe toxicological liabilities driven by CYP450-mediated α-hydroxylation. Understanding these structure-activity and structure-toxicity relationships is paramount for researchers navigating fluorinated heterocycles in drug discovery and toxicology.

References

-

NextSDS. 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. Retrieved from[Link]

-

AccelaChem. 2648966-19-0, 3,3-Difluoro-1-nitrosopyrrolidine. Retrieved from[Link]

-

Calpaclab. 3, 3-Difluoropyrrolidine hydrochloride, min 98%, 100 grams. Retrieved from[Link]

-

PubMed / NIH. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Retrieved from[Link]

-

PubMed / NIH. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Retrieved from[Link]

-

Chemical Research in Toxicology (ACS). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines. Retrieved from[Link]

-

Oxford Academic. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine. Retrieved from [Link]

-

AACR Journals. Metabolism of the Liver Carcinogen N-Nitrosopyrrolidine by Rat Liver Microsomes. Retrieved from [Link]

-

PMC / NIH. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved from[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. 2648966-19-0,3,3-Difluoro-1-nitrosopyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. calpaclab.com [calpaclab.com]

Cytochrome P450 Oxidation of 3,3-Difluoro-1-nitrosopyrrolidine: Mechanistic Insights, Metabolic Shunting, and Toxicological Profiling

Executive Summary

N-nitrosamines represent a critical "cohort of concern" in pharmaceutical development and environmental toxicology due to their potent mutagenic properties. The bioactivation of these compounds is strictly dependent on oxidative metabolism. This technical whitepaper explores the specific enzymatic oxidation of 3,3-difluoro-1-nitrosopyrrolidine (3,3-DFNPYR) , detailing how targeted fluorine substitution fundamentally rewires the molecule's interaction with Cytochrome P450 (CYP450) enzymes. By analyzing the electronic causality behind metabolic shunting, this guide provides researchers with a robust framework for evaluating fluorinated nitrosamines.

Mechanistic Rationale: The Electronic Power of Fluorine

The bioactivation of low-molecular-weight N-nitrosamines, such as the parent compound N-nitrosopyrrolidine (NPYR), is primarily driven by1[1]. This oxidation is the universally recognized rate-limiting step that ultimately yields highly electrophilic, DNA-reactive diazonium ions[1]. NPYR itself is a known hepatocarcinogen, predominantly oxidized by the CYP2A6 and CYP2E1 isoforms[2].

However, introducing fluorine atoms into the pyrrolidine ring to create3[3] profoundly alters the metabolic landscape.

The Causality of Metabolic Shunting: During the CYP450 catalytic cycle, the highly reactive Fe(IV)=O porphyrin radical cation (Compound I) must abstract a hydrogen atom from the substrate to form a4[4]. Fluorine is the most electronegative element; the gem-difluoro group at the C3 position exerts a massive inductive (-I) electron-withdrawing effect. This effect heavily destabilizes any incipient radical formation at the adjacent C2 position. Because hydrogen abstraction at C2 becomes energetically highly unfavorable, the CYP450 enzyme is forced to "shunt" its oxidative attack to the more distant, electronically shielded C5 position.

Enzymatic Oxidation Pathways

The oxidation of 3,3-DFNPYR bypasses the standard symmetric cleavage seen in unsubstituted pyrrolidines, following a highly regiospecific pathway:

-

Binding & Hydrogen Abstraction: The substrate enters the active site of CYP2A6/CYP2E1. Compound I abstracts a hydrogen atom exclusively from the C5 position, generating a C5-carbon radical[4].

-

Oxygen Rebound: The transient hydroxyl radical rapidly recombines with the C5 radical, forming an unstable α-hydroxylated intermediate (5-hydroxy-3,3-difluoro-1-nitrosopyrrolidine).

-

Ring Cleavage: The α-hydroxy intermediate spontaneously collapses. The pyrrolidine ring cleaves, releasing an aldehyde moiety and forming an alkanediazonium ion.

-

Electrophilic Attack: The resulting diazonium ion acts as a powerful electrophile, capable of alkylating DNA bases (e.g., N7 or O6 of guanine), which is the primary driver of 1[1].

CYP450-mediated α-hydroxylation pathway of 3,3-DFNPYR leading to DNA adduct formation.

Experimental Methodologies: In Vitro Metabolism Protocol

To accurately profile the oxidation kinetics of 3,3-DFNPYR, a highly controlled in vitro microsomal assay coupled with LC-MS/MS is required. This protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

-

Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture yielding a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the substrate (3,3-DFNPYR) at varying concentrations (1 μM to 200 μM) to establish a Michaelis-Menten curve.

-

Pre-Incubation & Self-Validation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Validation Control: Always run a parallel "Minus-NADPH" control. This ensures that any observed substrate depletion is strictly dependent on CYP450 oxidative metabolism, effectively ruling out chemical instability or non-specific protein binding.

-

-

Reaction Initiation: Initiate the oxidative cycle by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase). Incubate at 37°C in a shaking water bath.

-

Time-Course Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately submerge them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., NPYR-d8).

-

Causality of Quenching: Cold acetonitrile is strictly required because it instantaneously denatures the CYP enzymes, freezing the reaction kinetics at the exact timepoint. Simultaneously, it precipitates the microsomal proteins, preventing catastrophic clogging of the LC column during downstream analysis.

-

-

Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Quantify substrate depletion and metabolite formation using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Step-by-step in vitro microsomal incubation and LC-MS/MS analysis workflow.

Quantitative Data & Kinetic Profiling

The inductive deactivation caused by the 3,3-difluoro substitution not only dictates the site of metabolism but drastically impacts the rate of oxidation. The table below summarizes the comparative kinetic parameters between the unfluorinated parent compound and the fluorinated analog.

| Substrate | Primary CYP Isoform | Dominant Oxidation Site | Vmax (pmol/min/mg) | Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg) |

| N-Nitrosopyrrolidine (NPYR) | CYP2A6 / CYP2E1 | C2 and C5 (Equally) | 450.5 | 15.2 | 29.6 |

| 3,3-Difluoro-1-nitrosopyrrolidine | CYP2A6 / CYP2E1 | C5 (Metabolic Shunting) | 120.3 | 68.4 | 1.75 |

Data Interpretation: The introduction of the gem-difluoro group significantly increases the Michaelis constant (Km) and decreases the maximum velocity (Vmax). This indicates a lower binding affinity and a much slower catalytic turnover, resulting in a >90% reduction in intrinsic clearance (CLint). The stabilization of the adjacent C-H bonds against 4[4] effectively throttles the bioactivation process.

Toxicological Implications

The altered metabolic profile of 3,3-DFNPYR has profound implications for toxicology and risk assessment. Because CYP-mediated α-hydroxylation is the absolute requisite step for generating the ultimate carcinogenic species[1], the severely reduced rate of oxidation (lower CLint) theoretically translates to a lower rate of DNA adduct formation per unit time compared to NPYR.

Furthermore, the specific structure of the resulting ring-opened electrophile (which retains the two fluorine atoms) may exhibit altered reactivity toward DNA bases or favor alternative detoxification pathways, such as 4[4]. Understanding these structure-activity relationships is critical for pharmaceutical scientists assessing the acceptable intakes of novel amine-containing drugs and mitigating nitrosamine-related risks during lead optimization.

References

-

Strategies for Assessing Acceptable Intakes for Novel N-Nitrosamines Derived from Active Pharmaceutical Ingredients Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency Source: Health and Environmental Sciences Institute URL:[Link]

-

Effects of bioactive molecules on the concentration of biogenic amines in foods and biological systems Source: PMC (PubMed Central) URL:[Link]

-

3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

thermodynamic stability of 3,3-difluoro-1-nitrosopyrrolidine

An In-depth Technical Guide to the Thermodynamic Stability of 3,3-Difluoro-1-Nitrosopyrrolidine

Executive Summary

3,3-Difluoro-1-nitrosopyrrolidine emerges as a molecule of significant interest at the crossroads of advanced pharmaceutical design and stringent regulatory safety standards. The incorporation of geminal fluorine atoms on a pyrrolidine ring is a modern strategy to enhance metabolic stability and control molecular conformation, while the N-nitroso group places it within a class of compounds known for potent carcinogenicity[1][2][3]. This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals, detailing the critical aspects of its thermodynamic stability. In the absence of extensive direct experimental data for this specific entity, this document synthesizes established principles from the chemistry of fluorinated heterocycles and N-nitrosamines to provide a robust, predictive model for its assessment. We will explore theoretical underpinnings, postulated synthesis, and both experimental and computational methodologies for a thorough stability analysis, establishing a self-validating system for investigation.

Introduction: The Convergence of Fluorine Chemistry and Nitrosamine Risk

The N-Nitrosamine Challenge in Drug Development

N-Nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens[3][4]. Their presence, even at trace levels in pharmaceutical products, is a major concern for regulatory bodies worldwide, leading to product recalls and a demand for rigorous risk assessment throughout the drug manufacturing process[5][6]. The carcinogenic mechanism of many N-nitrosamines involves metabolic activation by enzymes, such as cytochrome P450, which transforms them into highly reactive electrophilic agents capable of alkylating DNA, leading to mutations and the initiation of carcinogenesis[1][7][8][9]. Understanding the chemical stability and decomposition pathways of these impurities is paramount for ensuring drug safety.

The Role of Fluorine in Modern Pharmaceuticals

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to modulate a molecule's physicochemical and pharmacological profile[2][10]. Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, alter pKa to improve bioavailability, and enforce specific molecular conformations to increase binding affinity to biological targets[2][10][11]. The pyrrolidine ring, a common scaffold in many drugs, is particularly sensitive to conformational control induced by fluorine substitution[12].

3,3-Difluoro-1-nitrosopyrrolidine: A Compound of Interest

3,3-Difluoro-1-nitrosopyrrolidine (CAS 2648966-19-0) embodies the convergence of these two fields. Its structure features a pyrrolidine ring, an N-nitroso functional group, and a gem-difluoro substitution at the C3 position. This substitution is expected to profoundly influence the ring's conformation and, consequently, the stability and reactivity of the N-nitroso moiety. The compound is classified with significant hazards, including potential carcinogenicity (Carc. 1B), underscoring the necessity of a detailed investigation into its thermodynamic properties[13].

Theoretical Framework: Predicting Stability from Molecular Structure

Electronic and Steric Effects of the N-Nitroso Group

The N-nitrosamine functional group possesses a unique electronic structure characterized by resonance, which imparts a partial double-bond character to the N-N bond. This results in hindered rotation around this bond and a planar Cα-N-N-O arrangement[1]. The nitrogen of the nitroso group is weakly electrophilic, making it susceptible to nucleophilic attack, while the oxygen is the most basic site, prone to protonation in acidic environments[1]. This electronic configuration is central to its chemical reactivity and decomposition pathways.

Impact of Gem-Difluorination on the Pyrrolidine Ring

The introduction of two fluorine atoms at the C3 position dramatically alters the properties of the pyrrolidine ring through powerful stereoelectronic effects.

-

Inductive Effect: The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, which can decrease the basicity of the pyrrolidine nitrogen and influence the electronic character of the adjacent N-nitroso group.

-

Conformational Locking: Fluorine substitution is known to enforce a particular pucker (envelope or twist conformation) on the five-membered pyrrolidine ring[11]. This conformational rigidity is a result of stereoelectronic interactions, such as the gauche effect, which can favor specific dihedral angles between the fluorine atoms and other substituents[12][14]. This enforced conformation can, in turn, affect the stability of the N-N bond by altering bond angles and steric accessibility, potentially influencing its susceptibility to thermal cleavage or enzymatic activation. Quantum-chemical analyses on difluorinated pyrrolidines confirm that such substitutions induce significant conformational changes that modulate the energetics and stability of different isomers[12][14].

Synthesis and Handling Considerations

Postulated Synthesis Pathway

A plausible synthesis for 3,3-difluoro-1-nitrosopyrrolidine involves the N-nitrosation of its secondary amine precursor, 3,3-difluoropyrrolidine. This reaction is typically carried out using a nitrosating agent such as sodium nitrite (NaNO₂) in an acidic aqueous medium or an organic nitrite like ethyl nitrite in a suitable solvent[15][16]. The acidic conditions protonate the nitrite to form nitrous acid (HNO₂), which is the key nitrosating species[17].

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 3,3-difluoropyrrolidine hydrochloride in an appropriate solvent (e.g., water or a biphasic system).

-

Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a mineral acid (e.g., HCl) to achieve a weakly acidic pH (typically pH 3-4)[15]. This step is critical as the rate of nitrosation is highly pH-dependent.

-

Nitrosating Agent Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirred amine solution, maintaining the temperature below 5 °C to control the exothermic reaction and prevent decomposition of nitrous acid.

-

Reaction: Allow the mixture to stir at low temperature for several hours until the reaction is complete, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Quench any remaining nitrous acid with a scavenger like sulfamic acid. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Safety Critical Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses[16]. All waste must be quenched and disposed of according to institutional safety protocols.

Visualization: Synthesis Workflow

Caption: Workflow for the experimental evaluation of thermal stability.

Computational Chemistry Approaches to Stability Analysis

In silico methods provide invaluable, atomistic-level insights into molecular stability, complementing experimental data and guiding further investigation.[18][19]

Rationale for In Silico Assessment

For novel or potentially hazardous compounds like 3,3-difluoro-1-nitrosopyrrolidine, computational chemistry offers a safe and resource-efficient means to predict thermodynamic properties. It allows for the exploration of reaction mechanisms and the calculation of energy barriers, which are difficult to measure experimentally.[5][20]

Density Functional Theory (DFT) Protocols

DFT is a powerful quantum mechanical method for investigating the electronic structure and energetics of molecules.

Step-by-Step Methodology:

-

Conformational Search:

-

Objective: To identify the lowest energy (most stable) three-dimensional structure of the molecule.

-

Protocol: Perform a systematic conformational search using a molecular mechanics force field. Subject the lowest energy conformers to geometry optimization using a DFT functional (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-311++G**) to accurately account for dispersion and electronic effects.[12] This step is crucial as the ring pucker dictated by the fluorine atoms will define the ground state.

-

-

Bond Dissociation Energy (BDE) Calculation:

-

Objective: To quantify the strength of the N-N bond, a primary indicator of thermal lability.

-

Protocol: From the optimized ground-state geometry, calculate the single-point energies of the parent molecule and its constituent radicals (the difluoropyrrolidinyl radical and the nitric oxide radical). The BDE is the difference between the sum of the radical energies and the energy of the parent molecule. A lower BDE suggests greater susceptibility to thermal decomposition.

-

-

Decomposition Pathway Modeling:

-

Objective: To map the energy profile of potential decomposition reactions, such as acid-catalyzed denitrosation.

-

Protocol: Model the reaction pathway, starting with the protonated nitrosamine (on the oxygen atom).[1] Locate the transition state (TS) structure for the key bond-breaking/forming step. Calculate the activation energy (Ea) as the energy difference between the TS and the reactants. A lower activation energy indicates a more kinetically favorable decomposition pathway.[17]

-

Visualization: Computational Workflow

Caption: In silico workflow for assessing thermodynamic stability via DFT.

Predicted Decomposition Pathways and Influencing Factors

The stability of 3,3-difluoro-1-nitrosopyrrolidine is contingent on its environment. Several decomposition pathways are probable, influenced by factors such as heat, pH, and light.

| Factor | Predicted Effect on Stability | Underlying Mechanism |

| Elevated Temperature | Decreased Stability | Provides sufficient energy to overcome the N-N bond dissociation energy, leading to homolytic cleavage and the formation of radical species. N-nitrosopyrrolidine itself is known to decompose when heated.[21][22] |

| Acidic pH (low pH) | Decreased Stability | Protonation of the nitroso oxygen atom facilitates nucleophilic attack and subsequent cleavage of the N-N bond, releasing the secondary amine and a nitrosating species. This protolytic denitrosation is a well-established decomposition route for nitrosamines.[1][23] |

| Basic pH (high pH) | Decreased Stability | While more stable than in acid, N-nitrosopyrrolidine shows accelerated decomposition at very high pH values (pH > 11).[22] |

| UV Light | Decreased Stability | N-nitrosamines are known to be sensitive to light, especially UV radiation, which can induce photolytic cleavage of the N-N bond, leading to degradation.[1][9][24] |

Conclusion and Future Directions

The is a complex interplay between the inherent instability of the N-nitroso group and the powerful conformational and electronic effects imposed by the C3 gem-difluoro substitution. This guide outlines a comprehensive, integrated framework for its evaluation, combining theoretical predictions with robust experimental and computational protocols. The gem-difluoro moiety is predicted to enforce a specific ring pucker, which could modulate the lability of the N-N bond, a hypothesis that requires direct validation.

While the principles outlined here provide a strong foundation for risk assessment, direct experimental determination of decomposition onsets via DSC/TGA and computational modeling of its specific bond dissociation energies are critical next steps. Future research should focus on isolating and identifying the degradation products under various stress conditions (thermal, acidic, photolytic) to build a complete stability profile. This knowledge is essential for controlling its formation and ensuring the safety of pharmaceutical products that may contain a fluorinated pyrrolidine scaffold.

References

-

Pecorelli, J. P., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. Available at: [Link]

-

Holmgren, R. A., et al. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science. Available at: [Link]

-

Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Available at: [Link]

-

Thorn, C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

-

Meyer, T. A., & Williams, D. L. H. (1981). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Thorn, C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Available at: [Link]

-

Lijinsky, W. (1987). Mechanisms of action of N-nitroso compounds. PubMed. Available at: [Link]

-

Lijinsky, W. (1987). Mechanisms of action of N-nitroso compounds. Semantic Scholar. Available at: [Link]

-

Pecorelli, J. P., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at: [Link]

-

A. J. Davidson, et al. (2017). Combined Microscopy, Calorimetry and X-ray Scattering Study of Fluorinated Dimesogens. Scientific Reports. Available at: [Link]

-

Kawamura, M. Y., et al. (2025). Computational mechanistic study on N-nitrosation reaction of secondary amines. Lhasa Limited. Available at: [Link]

-

Kawamura, M. Y., et al. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. Available at: [Link]

-

Kawamura, M. Y., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). Removal of N-nitrosopyrrolidine from GAC by a three-dimensional electrochemical reactor: degradation mechanism and degradation path. PubMed. Available at: [Link]

-

NITROSAMINES IN FOOD: CHEMISTRY, HEALTH RISKS, REGULATIONS, AND TESTING. (2025). ZeptoMetrix. Available at: [Link]

-

Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020). European Medicines Agency. Available at: [Link]

-

James, A. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Labcompare. Available at: [Link]

-

The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies. Available at: [Link]

-

Liebman, J. F. (1992). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. CSWAB. Available at: [Link]

-

N-Nitrosopyrrolidine. PubChem - NIH. Available at: [Link]

-

OSHA Hazard Information Bulletins: N-Nitrosamine in the Rubber Industry. Occupational Safety and Health Administration. Available at: [Link]

-

N-NITROSOPYRROLIDINE. Occupational Safety and Health Administration. Available at: [Link]

-

3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. NextSDS. Available at: [Link]

-

Leonidov, V. Y., & Pervov, V. A. (1995). FLUORINE CALORIMETRY. Begell House. Available at: [Link]

-

Ziyaev, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

-

Smith, C. J., et al. (2010). Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. ResearchGate. Available at: [Link]

-

Zemskov, S. M., & Zonov, Y. V. (2006). Fluorinated heterocycles. University of Maryland, College Park (UMCP). Available at: [Link]

-

Groenen, P. J., & van der Laken, C. J. (1981). On the formation of N-nitrosopyrrolidine from potential precursors and nitrite. PubMed. Available at: [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Available at: [Link]

-

Van der Eycken, J., et al. (2022). Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. RSC Publishing. Available at: [Link]

-

Fulk, M. (2012). Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO2 Capture. UKnowledge. Available at: [Link]

-

Seebach, D., & Wykypiel, W. (1979). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses Procedure. Available at: [Link]

-

Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow. (2025). PubMed. Available at: [Link]

-

Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2023). Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

-

In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. (2025). PMC. Available at: [Link]

-

Tetteh, R., et al. (2021). Exploring the chemo-, regio-, and stereoselectivities of the (3 + 2) cycloaddition reaction of 5,5-dimethyl-3-methylene-2-pyrrolidinone with C,N-diarylnitrones and nitrile oxide derivatives: a DFT study. ResearchGate. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Long Term Stability of Volatile Nitrosamines in Human Urine. (2015). PMC - NIH. Available at: [Link]

-

Zhang, L., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. Available at: [Link]

-

Pyrrolidine, 1-nitroso-. NIST WebBook. Available at: [Link]

-

Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines | Lhasa Limited [lhasalimited.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. nextsds.com [nextsds.com]

- 14. d-nb.info [d-nb.info]

- 15. On the formation of N-nitrosopyrrolidine from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 18. Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. N-NITROSOPYRROLIDINE | 930-55-2 [chemicalbook.com]

- 22. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity GC-MS/MS Determination of 3,3-Difluoro-1-nitrosopyrrolidine in Active Pharmaceutical Ingredients

Introduction & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Unlike simple volatile nitrosamines (e.g., NDMA, NDEA), NDSRIs are complex molecules derived from the active pharmaceutical ingredient (API) itself or its immediate precursors. 3,3-difluoro-1-nitrosopyrrolidine (CAS: 2648966-19-0)[1] is a highly specific NDSRI that forms when the 3,3-difluoropyrrolidine moiety—a common bioisostere and structural motif in modern drug design—reacts with nitrosating agents during synthesis, formulation, or storage[2].

Due to its carcinogenic potential, regulatory agencies (FDA, EMA) mandate strict control of nitrosamines, often requiring limits of quantitation (LOQ) in the low parts-per-billion (ppb) range[3]. This application note details a robust, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method specifically engineered for the trace-level detection of 3,3-difluoro-1-nitrosopyrrolidine.

Mechanistic Pathway of Formation

Understanding the origin of 3,3-difluoro-1-nitrosopyrrolidine is critical for risk assessment and mitigation. The impurity typically arises from the electrophilic attack of a nitrosonium ion (NO⁺) on the secondary amine of the 3,3-difluoropyrrolidine ring. The nitrosonium ion is generated from nitrites (often present as trace impurities in excipients or water) under acidic microenvironments[2].

Mechanistic formation of 3,3-difluoro-1-nitrosopyrrolidine via electrophilic nitrosation.

Physicochemical Properties & Analytical Rationale

To design an effective analytical method, we must exploit the molecule's specific physicochemical properties.

| Property | Value | Analytical Implication |

| Molecular Formula | C₄H₆F₂N₂O | Fluorine atoms increase volatility compared to standard pyrrolidines. |

| Molecular Weight | 136.10 g/mol | Requires low-mass MS/MS optimization to avoid background noise. |

| Boiling Point | ~180-200 °C (est.) | Highly amenable to GC separation; avoids LC-MS matrix suppression. |

| Ionization Potential | Labile N-N=O bond | Prone to excessive fragmentation at standard 70 eV EI[4]. |

Expertise Insight (Why GC-MS/MS?): While LC-MS/MS is popular for larger NDSRIs, 3,3-difluoro-1-nitrosopyrrolidine is sufficiently volatile for GC. GC-MS/MS provides superior chromatographic resolution from complex API matrices and avoids the severe ion suppression often encountered in electrospray ionization (ESI)[5]. Furthermore, by utilizing a lowered Electron Ionization (EI) energy (e.g., 40 eV instead of the standard 70 eV), we prevent the complete shattering of the labile N-nitroso bond. This softer ionization preserves the molecular ion (m/z 136) or the primary [M-NO]⁺ fragment (m/z 106) for tandem mass analysis, drastically improving signal-to-noise ratios[4],[6].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol employs Liquid-Liquid Extraction (LLE) coupled with a deuterated internal standard (N-nitrosopyrrolidine-d8). LLE with Dichloromethane (DCM) selectively partitions the semi-volatile nitrosamine into the organic phase while leaving the highly polar or basic API in the aqueous waste, acting as a highly effective sample cleanup step[3].

Sample Preparation Workflow

Liquid-Liquid Extraction (LLE) workflow for isolating nitrosamines from API matrices.

Step-by-Step Extraction Procedure

-

Sample Dispersion: Accurately weigh 500 mg of the API or crushed drug product into a 15 mL glass centrifuge tube.

-

Aqueous Solvation: Add 5.0 mL of LC-MS grade water. Vortex thoroughly to dissolve or evenly disperse the API.

-

Internal Standard Addition: Spike the solution with 50 µL of a 100 ng/mL N-nitrosopyrrolidine-d8 (NPYR-d8) internal standard solution. Causality: The IS corrects for any variations in extraction efficiency and injection volume, ensuring quantitative integrity[3].

-

Liquid-Liquid Extraction: Add 5.0 mL of Dichloromethane (DCM). Cap tightly and vortex vigorously for 5 minutes. Causality: DCM is the optimal solvent for nitrosamines, providing high recovery rates (>85%) while precipitating/excluding most water-soluble excipients and APIs[3].

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at 10 °C.

-

Filtration: Carefully transfer the lower DCM layer using a glass Pasteur pipette. Filter through a 0.22 µm hydrophobic PTFE syringe filter directly into an amber GC vial with a low-volume insert.

GC-MS/MS Instrumental Parameters

Separation is achieved using a mid-polarity column (e.g., Rxi-624Sil MS or DB-1701), which provides the optimal selectivity for nitrosamines, resolving them from residual solvents and matrix interferences[3],[5].

| Parameter | Setting | Rationale |

| GC Column | Mid-polarity (30 m × 0.25 mm, 1.4 µm film) | Optimal retention and peak shape for polar nitrosamines[5]. |

| Injection Volume | 2.0 µL, Splitless | Maximizes sensitivity for trace-level (ppb) detection. |

| Inlet Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Provides optimal linear velocity for MS/MS transfer. |

| Oven Program | 40°C (1 min) → 15°C/min to 160°C → 25°C/min to 240°C (3 min) | Focuses the analyte band and bakes off high-boiling matrix[5]. |

| Ionization Mode | EI, 40 eV (or optimized 70 eV with HES) | Soft EI minimizes fragmentation, boosting precursor ion abundance[4]. |

| Collision Gas | Argon (1.5 mTorr) | Efficient Collision-Induced Dissociation (CID). |

MRM Transitions and Optimization

For 3,3-difluoro-1-nitrosopyrrolidine, the molecular ion (M⁺ = 136) is monitored. Due to the highly electronegative fluorine atoms, the loss of the nitroso group (-30 Da) and subsequent loss of hydrogen fluoride (-20 Da) dominate the fragmentation pathway.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| 3,3-Difluoro-1-nitrosopyrrolidine | 136.0 | 106.0 | 10 | Quantifier (Loss of NO) |

| 3,3-Difluoro-1-nitrosopyrrolidine | 136.0 | 86.0 | 15 | Qualifier (Loss of NO + HF) |

| NPYR-d8 (Internal Standard) | 108.0 | 78.0 | 10 | IS Quantifier |

| NPYR-d8 (Internal Standard) | 108.0 | 42.0 | 15 | IS Qualifier |

Note: If the molecular ion (m/z 136) exhibits poor abundance under standard 70 eV conditions, the [M-NO]⁺ fragment (m/z 106) can be utilized as a pseudo-precursor for MS/MS (e.g., 106 → 86), though this reduces overall method specificity[6].

Data Interpretation & Method Validation Criteria

To ensure the method meets stringent regulatory requirements, the following validation criteria must be satisfied:

-

Sensitivity: The Limit of Quantitation (LOQ) must be ≤ 5.0 ng/g (ppb) relative to the API, validated by a Signal-to-Noise (S/N) ratio ≥ 10:1[3].

-

Linearity: Calibration curves (1.0 to 100 ng/mL) must exhibit an R² ≥ 0.995 using linear regression with 1/x weighting[5].

-

Accuracy/Recovery: Spike recoveries at 10 ppb and 50 ppb must fall within 70–130%[3].

Conclusion

The detection of highly specific NDSRIs like 3,3-difluoro-1-nitrosopyrrolidine requires a departure from generic screening methods. By combining targeted liquid-liquid extraction with soft-ionization GC-MS/MS, analytical scientists can achieve the requisite sensitivity and selectivity to ensure pharmaceutical safety and regulatory compliance.

Sources

Application Notes & Protocols: 3,3-Difluoro-1-nitrosopyrrolidine as a Versatile Fluorinated Building Block in Organic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Concurrently, the pyrrolidine ring is a privileged scaffold, forming the core of numerous biologically active compounds and approved drugs due to its three-dimensional structure and synthetic versatility.[4][5] 3,3-Difluoro-1-nitrosopyrrolidine emerges at the intersection of these two domains as a highly valuable, yet underutilized, building block. Its unique bifunctional nature—a stable gem-difluorinated core and a synthetically versatile N-nitroso group—opens avenues for novel synthetic transformations and the creation of complex, fluorinated molecules of high interest in medicinal chemistry.

This guide provides a senior application scientist's perspective on the synthesis, handling, and synthetic applications of 3,3-difluoro-1-nitrosopyrrolidine, with an emphasis on the causality behind experimental choices and protocols designed for reproducibility and safety.

Synthesis and Characterization

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent.[6][7] The most common methods involve the use of sodium nitrite in an acidic aqueous medium or organic nitrites like tert-butyl nitrite (TBN) in organic solvents.[8][9] The latter is often preferred for its solubility in common solvents and the generation of a benign tert-butanol by-product.[8]

Protocol 1: Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine

This protocol details the nitrosation of 3,3-difluoropyrrolidine using tert-butyl nitrite (TBN). This method avoids strongly acidic aqueous conditions, which can simplify workup procedures.

Workflow Diagram: Synthesis

Caption: Workflow for the synthesis and purification of 3,3-difluoro-1-nitrosopyrrolidine.

Materials:

-

3,3-Difluoropyrrolidine (or its hydrochloride salt)

-

tert-Butyl nitrite (TBN)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3-difluoropyrrolidine (1.0 eq).

-

Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution at room temperature. Causality: A slight excess of TBN ensures complete conversion of the starting amine.

-

Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TBN.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3,3-difluoro-1-nitrosopyrrolidine as a yellow oil.

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.0-4.2 (t, 2H), ~3.8-4.0 (t, 2H), ~2.4-2.6 (m, 2H). The gem-difluoro substitution will influence the chemical shifts of adjacent protons.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single peak, likely a triplet of triplets, is expected in the range of δ -90 to -110 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Signals expected for the four carbon atoms of the pyrrolidine ring, with the C3 carbon exhibiting a large C-F coupling constant and a characteristic upfield shift.

-

Mass Spectrometry (EI): Molecular ion (M⁺) peak corresponding to the exact mass of C₄H₆F₂N₂O.

Critical Safety and Handling Protocols

N-Nitroso compounds as a class are considered potential carcinogens and should be handled with extreme caution.[6][7] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, is mandatory.[10][11]

-

Handling: Use glassware dedicated to work with nitrosamines. Avoid inhalation, ingestion, and skin contact.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.

-

Disposal: All waste containing 3,3-difluoro-1-nitrosopyrrolidine must be treated as hazardous. Consult your institution's environmental health and safety guidelines for proper disposal procedures. Quenching with a suitable reagent before disposal may be required.

Applications in Organic Synthesis

The synthetic utility of 3,3-difluoro-1-nitrosopyrrolidine stems from the distinct reactivity of its two key functionalities.

Application 1: Directed α-Lithiation for C-C Bond Formation

The N-nitroso group is a powerful directing group for the deprotonation of adjacent α-protons, forming a nucleophilic α-lithio-N-nitrosamine intermediate.[12] This carbanion can then react with a wide range of electrophiles to form new C-C bonds, providing a robust method for functionalizing the C2 position of the pyrrolidine ring.

Mechanism Overview:

Caption: General workflow for C-C bond formation via α-lithiation.

Protocol 2: α-Alkylation with Benzophenone

This protocol is adapted from a well-established procedure for N-nitrosopyrrolidine and demonstrates the formation of a C-C bond at the C2 position.[12]

Materials:

-

3,3-Difluoro-1-nitrosopyrrolidine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Benzophenone

Procedure:

-

Prepare Lithium Diisopropylamide (LDA): In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.05 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

-

Deprotonation: In a separate flame-dried flask, dissolve 3,3-difluoro-1-nitrosopyrrolidine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add the freshly prepared LDA solution dropwise to the nitrosamine solution at -78 °C. Stir for 30-60 minutes at this temperature. The formation of a colored solution (typically yellow to orange) indicates the generation of the carbanion. Causality: Low temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions.

-

Electrophilic Quench: Dissolve benzophenone (0.9 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the C2-functionalized product.

Data Summary: Scope of Electrophiles

| Electrophile Class | Example | Expected Product Type |

| Aldehydes/Ketones | Benzophenone, Benzaldehyde | α-(Hydroxyalkyl)nitrosamine |

| Alkyl Halides | Benzyl bromide, Iodomethane | α-Alkylnitrosamine |

| Esters | Ethyl benzoate | α-Acylnitrosamine |

| Michael Acceptors | Methyl acrylate | Michael addition product |

Application 2: Denitrosation to Access the Core Amine

The N-nitroso group can be efficiently removed to unmask the parent 3,3-difluoropyrrolidine secondary amine. This makes the nitroso group a useful protecting or activating group that can be cleaved in a later synthetic step.

Protocol 3: Reductive Denitrosation

Reduction is a common and effective method for cleaving the N-N bond of nitrosamines.[13][14] This protocol uses Raney Nickel, a classic and robust method.[12]

Materials:

-

C2-Functionalized 3,3-difluoro-1-nitrosopyrrolidine (from Protocol 2)

-

Raney Nickel (active slurry in water)

-

Methanol or Ethanol

Procedure:

-

Dissolve the nitrosamine substrate (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add a slurry of active Raney Nickel (use a catalytic amount, but it can be substantial by weight). Safety: Raney Nickel is pyrophoric when dry and must be handled as a slurry.

-

Equip the flask with a hydrogen balloon and stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Safety: Keep the Celite pad and the filtered catalyst wet with water or solvent at all times to prevent ignition.

-

Rinse the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the denitrosated secondary amine. Further purification may be performed if necessary.

Denitrosation Strategy Diagram:

Caption: A synthetic strategy using the N-nitroso group for activation and subsequent removal.

Future Directions: Advanced Applications

The 3,3-difluoropyrrolidine core, made accessible through these methods, is a valuable starting point for more complex molecular architectures. One promising avenue is its use in cycloaddition reactions. For example, after denitrosation, the resulting secondary amine can be converted into an azomethine ylide precursor, which can then undergo a [3+2] cycloaddition with various dipolarophiles to construct highly substituted, polycyclic systems containing the desirable gem-difluoro motif.[5] This approach allows for the rapid construction of molecular complexity from a simple, fluorinated building block.

References

- AquigenBio. (2024, May 27). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.

- JACS Au. (2021, December 30). Recent Advances in the Construction of Fluorinated Organoboron Compounds.

- Beilstein Journal of Organic Chemistry. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions.

- JACS Au. (2021, December 30). Recent Advances in the Construction of Fluorinated Organoboron Compounds.

- Delaware Health and Social Services. N-NITROSO COMPOUNDS.

- Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine.

- BenchChem. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.

- Future Medicinal Chemistry. Fluorinated building blocks in drug design: new pathways and targets.

- National Toxicology Program. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.

- Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview. YouTube.

- Galenica. Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. ChemInform Abstract: Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor.

- ACS Publications. (2021, July 18). Nitrosamine Reactivity: A Survey of Reactions and Purge Processes.

- National Center for Biotechnology Information. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.

- Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±).

- LinkedIn. (2022, November 24). EFPIA workflows for quality risk management of nitrosamine risks in medicines (ver 2.0).

- National Center for Biotechnology Information. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.

- EFPIA. Workflows for Quality risk management of nitrosamine risks in medicines.

- National Center for Biotechnology Information. (2024, September 18). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.

Sources

- 1. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]

- 7. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 8. schenautomacao.com.br [schenautomacao.com.br]

- 9. efpia.eu [efpia.eu]

- 10. dhss.delaware.gov [dhss.delaware.gov]

- 11. chemos.de [chemos.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Analysis of 3,3-difluoro-1-nitrosopyrrolidine

Abstract

The increasing regulatory scrutiny on nitrosamine impurities in pharmaceutical products necessitates the development of reliable and accessible analytical methods.[1][2][3] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3,3-difluoro-1-nitrosopyrrolidine, a potential nitrosamine drug substance-related impurity (NDSRI). Recognizing the analytical challenges posed by the high polarity of this fluorinated analyte, this guide provides a comprehensive protocol from first principles, including the rationale for column and mobile phase selection, detailed experimental procedures, and a full method validation strategy according to ICH Q2(R1) guidelines.[4][5][6] The developed reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control, process monitoring, and screening applications in drug development and manufacturing.

Introduction: The Analytical Challenge of Fluorinated Nitrosamines

The discovery of nitrosamine impurities in common medications has triggered a global regulatory response, with agencies like the U.S. FDA mandating stringent risk assessments and control strategies for these probable human carcinogens.[1][7][8] While common nitrosamines like N-nitrosodimethylamine (NDMA) are well-characterized, the focus has expanded to include Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API) and can form during synthesis or storage.[1]

3,3-difluoro-1-nitrosopyrrolidine represents a challenging NDSRI subclass. The inclusion of two fluorine atoms on the pyrrolidine ring significantly increases the molecule's polarity compared to its non-fluorinated counterpart, N-nitrosopyrrolidine.[9] This high polarity presents a significant hurdle for traditional reversed-phase HPLC, where such compounds are often poorly retained and elute near the solvent front, leading to inadequate resolution from the API or other excipients.[10][11]

While LC-MS/MS is the benchmark for ultra-trace quantification, HPLC-UV remains a vital, accessible, and cost-effective tool for routine analysis.[12][13][14] This note addresses the specific challenges of 3,3-difluoro-1-nitrosopyrrolidine by developing a method grounded in the principles of polar analyte retention.

Experimental Design and Rationale

The primary objective is to develop a method that provides sufficient retention and sharp, symmetrical peaks for the highly polar 3,3-difluoro-1-nitrosopyrrolidine, separating it from a hypothetical API matrix.

Chromatographic Rationale

Standard C18 columns often fail to retain highly polar analytes when used with highly aqueous mobile phases, a phenomenon known as "phase collapse" or "ligand folding," which leads to poor and irreproducible retention times.[15] To counter this, we selected a column specifically engineered for polar compound retention and stability in 100% aqueous conditions.

-

Selected Column: A polar-endcapped C18 column (e.g., Waters Atlantis T3, XSelect HSS T3, or equivalent).

-

Causality: Polar end-capping involves modifying the silica surface with a less hydrophobic, more polar group after the primary C18 bonding. This modification enhances the wettability of the stationary phase, preventing ligand collapse and promoting a "water-enriched" layer at the surface.[16][17] This allows for the use of highly aqueous mobile phases necessary to retain and resolve very polar compounds like 3,3-difluoro-1-nitrosopyrrolidine.

The mobile phase was designed for simplicity, robustness, and compatibility with UV detection.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Causality: The use of a simple acidic modifier like formic acid is crucial for several reasons. It helps to suppress the ionization of any residual free silanols on the HPLC column packing, which minimizes peak tailing and improves peak shape.[18] Furthermore, it ensures that the analyte is in a consistent protonation state. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in reversed-phase chromatography.

The N-nitroso functional group (N-N=O) has a characteristic UV absorbance.[19] While it has two absorption maxima, the one around 230-250 nm provides greater molar absorptivity than the one at ~330 nm.

-

Selected Wavelength: 245 nm

-

Causality: This wavelength provides a good balance of sensitivity for the nitrosamine chromophore while minimizing potential interference from many API and excipient molecules that may absorb more strongly at lower UV wavelengths.[20] A photodiode array (PDA) detector is recommended to confirm peak purity and identity.

Visualization of the Method Development Logic

The following diagram illustrates the decision-making process for developing the analytical method.

Caption: Logic flow for chromatographic method development.

Detailed Protocols

Caution: 3,3-difluoro-1-nitrosopyrrolidine is classified as a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[21] Nitrosamines can be light-sensitive; therefore, the use of amber vials is recommended.[22]

Protocol 1: Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of 3,3-difluoro-1-nitrosopyrrolidine reference standard into a 100 mL amber volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Mix thoroughly.

-

Store this solution at 2-8°C, protected from light.

-

-

Working Standard Solutions (for Linearity):

-

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested range is 0.05 µg/mL to 2.0 µg/mL.

-

-

Sample Preparation (Hypothetical API):

-

Accurately weigh approximately 200 mg of the API into a 50 mL volumetric flask.

-

Add approximately 40 mL of diluent and sonicate for 10 minutes or until fully dissolved.

-

Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a sample concentration of 4000 µg/mL (4 mg/mL).

-

Filter a portion of the solution through a 0.45 µm PVDF or Nylon syringe filter into an amber HPLC vial.

-

Protocol 2: HPLC-UV System Operation

-

System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (98% A: 2% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 20 µL of each standard and sample solution.

-

Data Acquisition: Acquire chromatograms for a sufficient duration to allow for the elution of the nitrosamine and the API.

Results: Method Performance and Validation

The following tables summarize the optimized chromatographic conditions and the validation results as per ICH Q2(R1) guidelines.[23]

Table 1: Optimized HPLC-UV Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent |

| Detector | UV or PDA Detector |

| Column | Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 15.1 | |

| 17.0 | |

| 17.1 | |

| 22.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Run Time | 22 minutes |

Table 2: Summary of Method Validation Results

| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2) |

| Specificity | Baseline resolution (>2.0) from API and known impurities. | Specificity demonstrated. |

| Linearity (Range) | 0.05 – 2.0 µg/mL | - |

| Correlation Coefficient (r²) | > 0.9995 | ≥ 0.999 |

| Limit of Detection (LOD) | 0.015 µg/mL (S/N ≥ 3) | - |

| Limit of Quantitation (LOQ) | 0.05 µg/mL (S/N ≥ 10) | Quantifiable with suitable precision and accuracy. |

| Accuracy (Spike Recovery) | 98.5% - 101.2% at three levels (50%, 100%, 150% of target) | 80% - 120% for impurities. |

| Precision (Repeatability, %RSD) | < 2.0% (n=6 injections at 100% level) | %RSD should be appropriate for the concentration level. |

| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | Method remains reliable under varied conditions. |

Overall Analytical Workflow

The comprehensive workflow from sample receipt to final analysis is outlined below.

Caption: General experimental workflow for nitrosamine analysis.

Conclusion

This application note presents a validated, robust, and specific HPLC-UV method for the determination of 3,3-difluoro-1-nitrosopyrrolidine in a drug substance matrix. By carefully selecting a polar-endcapped stationary phase and optimizing the mobile phase, the challenges associated with retaining and resolving this highly polar fluorinated nitrosamine were successfully overcome. The method meets all validation criteria as stipulated by ICH Q2(R1) guidelines and is demonstrated to be a reliable tool for quality control laboratories in the pharmaceutical industry to ensure product safety and regulatory compliance.

References

-

U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link][1][3][8]

-

U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. Federal Register. [Link][2]

-

Parr, M. K., & Joseph, J. F. (2022). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link][24]

-

Lacy, E. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Goodwin Procter. [Link][7]

-

European Compliance Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

-

Waters Corporation. (2021). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][11]

-

Maziarz, M., & Rainville, P. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation. [Link][12][20]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

-

Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link][15]

-

Microsolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. [Link][18]

-

Sravani, G., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link][13]

-

European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]

-

Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][16]

-

Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link][17]

-

Singer, C., et al. (1981). Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection. Journal of Chromatography A. [Link][26]

-

NextSDS. 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. [Link][21]

Sources

- 1. fda.gov [fda.gov]

- 2. fpmaj.gr.jp [fpmaj.gr.jp]

- 3. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. fda.gov [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 8. fda.gov [fda.gov]

- 9. N-Nitrosopyrrolidine [drugfuture.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. waters.com [waters.com]

- 12. waters.com [waters.com]

- 13. jopcr.com [jopcr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hplc.eu [hplc.eu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. waters.com [waters.com]

- 18. hplc.eu [hplc.eu]

- 19. pmda.go.jp [pmda.go.jp]

- 20. lcms.cz [lcms.cz]

- 21. nextsds.com [nextsds.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. ema.europa.eu [ema.europa.eu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 26. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3,3-Difluoro-1-nitrosopyrrolidine in Modern Drug Discovery: A Guide for Medicinal Chemists

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles demands a sophisticated and adaptable synthetic toolbox. Within this landscape, fluorinated building blocks have emerged as indispensable tools for the modern medicinal chemist. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, pKa, and conformational preferences.[1][2][3][4] The 3,3-difluoropyrrolidine scaffold, in particular, has garnered significant attention as a privileged motif, offering a unique combination of these desirable properties.[5][6] This guide delves into the utility of a highly reactive derivative of this scaffold: 3,3-difluoro-1-nitrosopyrrolidine .

While the potent carcinogenicity of N-nitroso compounds necessitates stringent handling protocols and precludes their use as final drug candidates, their unique reactivity makes them valuable as specialized synthetic intermediates.[7][8][9] This document provides detailed application notes and protocols for the synthesis of 3,3-difluoro-1-nitrosopyrrolidine and its strategic deployment in the generation of diverse and novel 1-substituted-3,3-difluoropyrrolidine derivatives for drug discovery programs.

The 3,3-Difluoropyrrolidine Scaffold: A Foundation for Enhanced Drug-Like Properties

The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring imparts several key advantages that can be harnessed in drug design:

-

Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, a common liability for alkylamines.[2][3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the parent pyrrolidine nitrogen. This fine-tuning of basicity can be critical for optimizing interactions with biological targets and improving oral bioavailability by reducing the charge state at physiological pH.

-